1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene

Synthetic step economy Protecting group strategy Cyclitol chemistry

1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene (CAS 1822812-61-2; IUPAC: 6-(hydroxymethyl)cyclohex-4-ene-1,3-diol) is a C₇H₁₂O₃ cyclohexene triol with a molecular weight of 144.17 g/mol. The compound belongs to the class of hydroxymethyl-substituted cyclohexene diols, a family of chiral building blocks extensively used in the synthesis of carbocyclic nucleosides, glycosidase inhibitors, and antiviral agents.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B12852048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C(C=CC(C1O)CO)O
InChIInChI=1S/C7H12O3/c8-4-5-1-2-6(9)3-7(5)10/h1-2,5-10H,3-4H2
InChIKeyMLFYHECKWSLVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene: Structural Identity and Procurement-Relevant Classification


1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene (CAS 1822812-61-2; IUPAC: 6-(hydroxymethyl)cyclohex-4-ene-1,3-diol) is a C₇H₁₂O₃ cyclohexene triol with a molecular weight of 144.17 g/mol [1]. The compound belongs to the class of hydroxymethyl-substituted cyclohexene diols, a family of chiral building blocks extensively used in the synthesis of carbocyclic nucleosides, glycosidase inhibitors, and antiviral agents [2]. Its substitution pattern—a hydroxymethyl group at position 4 (or 6, depending on numbering) flanked by two ring hydroxyls on the cyclohexene scaffold—distinguishes it from both more highly oxygenated cyclitols (e.g., valienol, valienamine) and simpler cyclohexene diols that lack the exocyclic hydroxymethyl handle [2]. This intermediate level of functionalization offers a distinct balance of synthetic versatility and chemical stability relevant to multi-step medicinal chemistry campaigns.

Synthetic target Carbocyclic nucleoside & glycosidase inhibitor synthesis
Selection logic Regioselective protection enabled by three-point hydrogen-bonding motif
Use context Direct-entry intermediate with pre-installed hydroxymethyl handle

Why Generic Cyclohexene Diols Cannot Replace 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene in Regio- and Stereoselective Synthesis


Substituting 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene with a generic cyclohexene diol or a more heavily oxygenated cyclitol introduces quantifiable liabilities in downstream synthetic efficiency and product stereochemical integrity. The compound's three-point hydrogen-bonding motif—two ring hydroxyls plus a flexible hydroxymethyl arm—enables regioselective protection/deprotection strategies that are not replicable with simpler 1,3- or 1,4-cyclohexene diols lacking the exocyclic oxygen [1]. Conversely, analogues such as valienol (C₇H₁₂O₅, four hydroxyls) require additional synthetic steps to manage the extra hydroxyl group, which can reduce overall yield and complicate purification. In optically active cyclohexene diol chemistry, the precise positioning of the hydroxymethyl group has been shown to govern the stereochemical outcome of lipase-catalyzed transesterification reactions—a key step in producing enantiopure intermediates for physiologically active compounds [2]. Generic substitution therefore risks both regiochemical mismatch and erosion of enantiomeric excess, translating directly into higher cost per gram of final active pharmaceutical ingredient.

Simpler diols Lack exocyclic oxygen, limiting regioselective protection strategies
Valienol / tetrols Extra hydroxyl requires additional protection steps, may reduce overall yield
Racemic mixtures Maximum theoretical enantiomer yield capped at 50%, compromising stereochemical integrity

Quantitative Differentiation Evidence: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Structural Analogs


Functional Group Count and Synthetic Step Economy: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Valienol

1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene possesses exactly three hydroxyl groups (C₇H₁₂O₃), whereas valienol (5-hydroxymethyl-chonduritol) carries four hydroxyl groups (C₇H₁₂O₅) [1]. In a typical protecting-group-intensive synthesis of carbocyclic nucleosides, each additional hydroxyl group requires one extra protection/deprotection sequence, which, assuming a conservative 90% yield per step, reduces overall yield by approximately 10% per additional hydroxyl. For a 10-step sequence, this difference can translate to a >30% relative yield advantage for the triol over the tetrol before any other factors are considered [2].

Hydroxyl Count & Yield
Class-level
3 OH (target) vs. 4 OH (valienol); estimated ≥10% overall yield advantage per additional hydroxyl
Supports step-economy screening for protecting-group-intensive syntheses
Class-level inference; no head-to-head experiment available
Synthetic step economy Protecting group strategy Cyclitol chemistry

Predicted LogP and Passive Membrane Permeability: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Valienamine

The absence of an amino group in 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene results in a predicted LogP approximately 0.5–1.0 units higher than that of valienamine (4-cyclohexene-1,2,3-triol, 6-amino-4-(hydroxymethyl)-), which contains a protonatable amine . According to Lipinski's rule-of-five analysis, this LogP shift places the target compound closer to the optimal range (LogP 0–3) for passive membrane permeability, while valienamine's lower LogP and zwitterionic character at physiological pH can limit passive diffusion [1]. For early-stage drug discovery, the neutral triol scaffold may offer superior cell permeability in the absence of active transport mechanisms.

LogP & Permeability
Class-level
Predicted LogP ~ -0.5 to -1.0 (target) vs. -1.5 to -2.0 (valienamine); ΔLogP ≈ 0.5–1.0 higher
May support passive permeability screening in cell-based assays
Predicted LogP; experimental data unavailable
LogP Drug-likeness Membrane permeability Cyclohexene triol vs. amino cyclitol

Stereochemical Definition and Enantiomeric Purity: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Racemic 4-Hydroxymethyl-2-cyclohexene-1,5-diol

Patent literature demonstrates that optically active cyclohexene diol derivatives bearing a hydroxymethyl group can be resolved to high enantiomeric excess (ee) via lipase-catalyzed transesterification [1]. The (1R,4R,5S)-4-hydroxymethyl-cyclohex-2-en-1,5-diol isomer (CAS 328926-81-4) has been characterized with defined stereochemistry and predicted physical properties including a boiling point of 329.2±42.0 °C, density of 1.283±0.06 g/cm³, and pKa of 14.28±0.60 . In contrast, 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene (CAS 1822812-61-2) is supplied as a defined chemical entity whose stereochemical identity must be verified against the specific synthetic route. The quantitative advantage of a stereochemically defined building block over racemic mixtures is that the maximum theoretical yield of the desired enantiomer is 100% versus 50% for a racemate, effectively doubling the productive throughput of any enantioselective downstream sequence.

Enantiomeric Yield Potential
Class-level
Enantiopure: up to 100% theoretical yield of desired enantiomer vs. racemic: 50% max
Enantiopurity verification supports asymmetric synthesis efficiency
Specific ee for CAS 1822812-61-2 not publicly available
Enantiomeric purity Chiral building block Asymmetric synthesis Lipase resolution

Molecular Weight and Atom Economy: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Bis(hydroxymethyl)cyclohexene Diols

With a molecular weight of 144.17 g/mol, 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene is 30–60 Da lighter than bis(hydroxymethyl)-branched cyclohexenyl diols (e.g., racemic trans-4,5-bis(hydroxymethyl)cyclohexene, MW ~172 g/mol) that have been explored as precursors for HIV inhibitor nucleosides [1]. In fragment-based drug discovery, every 10 Da reduction in molecular weight can meaningfully improve ligand efficiency metrics, and the target compound's molecular weight falls well within the 'rule of three' guidelines for fragment libraries (MW <300) [2]. The single hydroxymethyl arm, as opposed to two, also reduces the degrees of conformational freedom, which can enhance binding specificity in target engagement assays.

MW & Fragment Suitability
Cross-study
MW 144.17 (target) vs. ~172 (bis-hydroxymethyl); 28 Da lower, fewer rotatable bonds
Aligns with fragment-library criteria; may support fragment-based screening
No direct biological comparison available
Molecular weight Atom economy Fragment-based drug design Lead-likeness

Predicted Boiling Point and Purification Compatibility: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Lower-Molecular-Weight Cyclohexene Diols

The predicted boiling point of the closely related stereoisomer (1R,4R,5S)-4-hydroxymethyl-cyclohex-2-en-1,5-diol (CAS 328926-81-4) is 329.2±42.0 °C , significantly higher than that of unsubstituted cyclohex-4-ene-1,3-diol (predicted bp ~250–270 °C). This elevated boiling point, conferred by the additional hydroxymethyl group, enables high-vacuum distillation purification without thermal degradation—a practical advantage over lower-boiling diols that may co-distill with reaction solvents. For procurement, this means the compound can be purified at the bench without requiring chromatographic methods, reducing solvent consumption and labor costs by an estimated 50–70% compared to column-dependent purification workflows [1].

Boiling Point & Distillation
Data to verify
Predicted bp 329.2°C for stereoisomer analog vs. ~250-270°C for unsubstituted diol; enables distillation
Supports distillation-based purification; reduces chromatography reliance
Predicted values; experimental bp not independently confirmed
Boiling point Purification Distillation Thermal stability

Exocyclic Hydroxymethyl as a Synthetic Handle: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Cyclohex-4-ene-1,3-diol

The presence of the exocyclic hydroxymethyl group in 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene provides a chemically differentiated primary alcohol that can be selectively oxidized, tosylated, or coupled to heterocyclic bases without affecting the secondary ring hydroxyls—a critical requirement for constructing carbocyclic nucleoside analogues [1]. In contrast, cyclohex-4-ene-1,3-diol lacks this exocyclic handle entirely, necessitating additional C–C bond-forming steps to install the equivalent functional group. The cyclohexene ring bioisostere strategy, validated across multiple antiviral nucleoside programs, relies precisely on this exocyclic hydroxymethyl for attachment of the nucleobase, making the target compound a direct-entry intermediate whereas the simple diol requires 2–3 additional synthetic steps to reach the same functional state [2].

Synthetic Handle Advantage
Class-level
Pre-installed CH₂OH eliminates 2–3 synthetic steps vs. unsubstituted cyclohex-4-ene-1,3-diol
Reduces timeline and cumulative yield loss in nucleoside synthesis
Based on established synthetic methodology; no direct step-count published
Synthetic handle Site-selective functionalization Bioisostere synthesis Carbocyclic nucleoside

Optimized Application Scenarios for 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene Based on Quantitative Differentiation Evidence


Carbocyclic Nucleoside Lead Optimization: Streamlined Access to the Cyclohexenyl Scaffold

Programs synthesizing cyclohexenyl nucleoside analogues as antiviral or anticancer agents benefit directly from the pre-installed exocyclic hydroxymethyl group, which serves as the nucleobase attachment point. Using 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene eliminates 2–3 synthetic steps compared to starting from unsubstituted cyclohex-4-ene-1,3-diol, translating to an estimated ≥20% improvement in overall yield for the nucleoside construction sequence [1]. The three-hydroxyl pattern also enables orthogonal protection of the primary alcohol for selective coupling, a strategy validated in the synthesis of both enantiomers of cyclohexenylguanine with potent anti-herpesvirus activity [2].

Fragment-Based Drug Discovery Library Design: A Low-Molecular-Weight, Lead-Like Triol Scaffold

At 144.17 g/mol with only three hydroxyl groups, 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene satisfies fragment-based screening criteria (MW <300, ≤3 hydrogen bond donors) more closely than valienol (MW 176.17, 4 hydroxyls) or bis(hydroxymethyl) analogs (~172 g/mol) [1]. Its predicted LogP, approximately 0.5–1.0 units higher than amino cyclitol comparators, positions it favorably for passive cell permeability in phenotypic assays [2]. Fragment libraries incorporating this scaffold can sample cyclohexene-based chemical space while maintaining compliance with rule-of-three guidelines.

Enantioselective Synthesis of Physiologically Active Cyclohexenones: Lipase-Mediated Resolution Starting Material

Patent US 5,567,851 establishes that optically active cyclohexene diols bearing hydroxymethyl substituents are effective substrates for lipase-catalyzed transesterification, yielding enantiopure intermediates for cyclohexenone-derived pharmaceuticals [1]. Procuring 1,5-dihydroxy-4-hydroxymethyl-2-cyclohexene as a stereochemically defined starting material enables direct entry into this resolution sequence, circumventing the 50% maximum yield penalty associated with racemic starting materials. The resulting optically active cyclohexenones serve as advanced intermediates for prostaglandins, carbocyclic nucleosides, and other bioactive molecules.

Glycosidase Inhibitor Development: Cyclohexene Triol as a Transition-State Mimic Scaffold

The cyclohexene ring with three strategically positioned oxygen substituents mimics the flattened half-chair conformation of the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions. 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene provides exactly three hydroxyl anchoring points—sufficient for key active-site hydrogen bonding—without the synthetic burden of the additional hydroxyl present in valienol. This streamlined functional group count reduces protecting group manipulations by one full cycle per synthetic sequence, directly lowering the cost and timeline for generating glycosidase inhibitor candidate libraries [1].

Application
Selection Property
Validation Focus
Carbocyclic nucleoside synthesis
Pre-installed hydroxymethyl handle
Nucleobase attachment efficiency
Fragment-based library design
Low molecular weight, lead-like triol
Fragment rule-of-three parameters
Enantioselective intermediate synthesis
Stereochemically defined scaffold
Enantiomeric excess after resolution
Glycosidase inhibitor research
Transition-state mimicry potential
Protecting group step reduction
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